Pirenoxine
Übersicht
Beschreibung
Pirenoxine, also known by the trade name Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown that in liquid solutions, this compound could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Structure Analysis
This compound contains a total of 34 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 7 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), and 1 imine (aliphatic) .Physical and Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 308.25 . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .Wissenschaftliche Forschungsanwendungen
Pirenoxine and Presbyopia
- Suppression of Presbyopia Progression : this compound eye drops have been identified as a potential pharmacologic treatment for presbyopia. In rats, this compound significantly suppressed lens hardening caused by tobacco smoke, a factor in human presbyopia. In a clinical study, this compound showed promise in preventing the progression of presbyopia, especially in subjects in their fifth decade of life (Tsuneyoshi et al., 2017).
This compound and Cataracts
- Controversy in Treatment Effectiveness : Despite being a standard treatment for cataracts in Japan, the effectiveness of this compound (and glutathione) eye drops has been debated, with a lack of convincing evidence leading to skepticism among physicians (Sekimoto et al., 2006).
- Mechanisms in Cataract Formation : this compound (PRX) has shown beneficial effects in in vitro and in vivo models of lens opacity, commonly associated with cataracts. Despite its long-term prescription, there's still uncertainty about its efficacy in clinical use, warranting further investigation into its mechanisms and effectiveness (Upaphong et al., 2022).
- Chemical Interactions and Anti-Cataract Properties : this compound's interaction with selenite and calcium ions, factors in cataract formation, has been studied. Its ability to bind with these ions suggests a rationale for its use as an anti-cataract agent (Liao et al., 2011).
- Protection Against Oxidative Stress : In studies, this compound demonstrated a protective effect against oxidative stress in mammalian lenses, suggesting its potential in preventing cataract formation (Ciuffi et al., 1999).
This compound in Pharmaceutical Design and Delivery
- Pharmaceutical Design of Ophthalmic Suspension : this compound ophthalmic solution was developed based on the quinoid theory for senile cataracts. Its stability in aqueous suspension and bioequivalence to conventional products make it a noteworthy pharmaceutical product (Kawashima et al., 1999).
- Nanocomposite for Ocular Drug Delivery : Organic-inorganic hybrid nanocomposites, including this compound, have shown potential in enhancing ocular bioavailability, indicating a promising future in ocular drug delivery systems (Xu et al., 2016).
This compound in Analytical Methods
- Quantitative Analysis in Eye Drops : Visible spectrophotometry has been developed for the quantitative analysis of this compound in eye drop preparations, demonstrating its utility in quality control processes (Wasito & Phechkrajang, 2015).
Other Research Applications
- Noninvasive Monitoring Technique : A noninvasive method using dual-wavelength iris imaging technology has been developed for detecting this compound sodium concentration in the aqueous humor, showcasing an innovative approach in drug concentration monitoring (Zhou et al., 2011).
Wirkmechanismus
Target of Action
Pirenoxine primarily targets selenite and calcium ions . These ions have been identified as factors leading to the formation of lens cataracts .
Mode of Action
This compound interacts with its targets, the selenite and calcium ions, and reduces the cloudiness of the lens solution containing these ions . This interaction is believed to inhibit lens opacification, thereby preventing cataract formation .
Biochemical Pathways
It is known that this compound’s interaction with selenite and calcium ions plays a crucial role in its anti-cataractogenic effects .
Pharmacokinetics
More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the reduction of cloudiness in the lens solution containing calcium and selenite ions . This reduction in cloudiness is indicative of a decrease in lens opacification, which is a key factor in the formation of cataracts .
Action Environment
This compound is used in liquid solutions to mimic the environment of the eye .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pirenoxine interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .
Cellular Effects
In liquid solutions, this compound could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye . This suggests that this compound may have a significant impact on cellular processes, particularly those related to vision and eye health.
Molecular Mechanism
It is known that this compound interacts with selenite or calcium ions, which are factors leading to the formation of lens cataract .
Temporal Effects in Laboratory Settings
It has been shown to reduce the cloudiness of lens solutions over time .
Dosage Effects in Animal Models
The administration of this compound via subcutaneous, intravenous, or intraperitoneal routes in animal models demonstrated hypoglycemic effects in a dose-dependent manner .
Metabolic Pathways
It is known that this compound interferes with lens glucose metabolism mediated by aldose reductase in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .
Eigenschaften
IUPAC Name |
1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51410-30-1 (hydrochloride salt) | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048335 | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-21-6 | |
Record name | Pirenoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.